4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid
Description
4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid is a synthetic organic compound characterized by a benzoic acid core modified with a sulfonamide-linked piperidine ring, which is further protected by a tert-butoxycarbonyl (Boc) group. This structure confers unique physicochemical properties, such as enhanced solubility in polar solvents and stability under acidic conditions due to the Boc group. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeting agents .
Properties
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-17(2,3)25-16(22)19-10-8-13(9-11-19)18-26(23,24)14-6-4-12(5-7-14)15(20)21/h4-7,13,18H,8-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTJEZDZRHRXKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117575 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-carboxyphenyl)sulfonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-79-0 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-carboxyphenyl)sulfonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(4-carboxyphenyl)sulfonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the piperidine derivative with benzoic acid under appropriate reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Typical reducing agents for Boc removal include trifluoroacetic acid (TFA) and hydrogenation over palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the free amine derivative.
Scientific Research Applications
Medicinal Chemistry
1.1 Role as a Linker in Drug Design
One of the primary applications of 4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid is as a semi-flexible linker in the design of bifunctional molecules for targeted therapies. Its unique structure allows it to connect different pharmacophores, facilitating the development of compounds that can engage multiple biological targets simultaneously. This property is particularly useful in the context of PROTAC (Proteolysis Targeting Chimeras) technology, which leverages the ubiquitin-proteasome system to selectively degrade proteins involved in disease processes .
1.2 Synthesis of Bioactive Compounds
The compound serves as an essential intermediate in synthesizing various bioactive molecules. Its sulfonamide group enhances biological activity and solubility, making it an attractive candidate for further modifications. Researchers have utilized this compound to create derivatives with improved efficacy against specific targets, such as kinases and other enzymes implicated in cancer and inflammatory diseases .
Targeted Protein Degradation
2.1 PROTAC Development
In recent years, targeted protein degradation has emerged as a revolutionary approach in drug discovery. This compound is particularly significant in this field due to its ability to serve as a linker that connects ligands for E3 ligases with target proteins . This application has been validated through various case studies where compounds incorporating this linker have shown promising results in degrading oncogenic proteins, thereby offering new therapeutic avenues for cancer treatment.
Chemical Synthesis
3.1 Versatile Synthetic Applications
Beyond medicinal chemistry, this compound is also employed in various synthetic methodologies. Its piperidine core allows for easy functionalization, making it a valuable building block for synthesizing complex organic molecules. Researchers have reported successful applications in creating novel materials and catalysts by utilizing this compound as a precursor .
Case Study 1: PROTACs Targeting Oncogenic Proteins
In a study published by researchers at a prominent pharmaceutical company, compounds based on this compound were designed to target specific oncogenic proteins associated with breast cancer. The results indicated that these PROTACs effectively reduced the levels of the target proteins in cellular assays, showcasing the compound's utility in developing novel cancer therapeutics.
Case Study 2: Synthesis of Kinase Inhibitors
Another study focused on synthesizing kinase inhibitors using this compound as a precursor. The resulting derivatives exhibited enhanced potency against various kinases involved in tumor growth, demonstrating the versatility of this compound in medicinal chemistry applications.
Mechanism of Action
The mechanism of action of 4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, facilitating the degradation process .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Linkages
3-(1-Boc-4-piperidyloxy)benzoic acid
- Structure : Features a piperidine ring connected via an ether (oxy) linkage to the benzoic acid core.
- Key Differences :
- Applications : Used in peptide coupling reactions and as a building block for antitumor agents .
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid
- Structure : Contains a piperazine ring (two nitrogen atoms) instead of piperidine, linked directly to the benzoic acid.
- Molecular weight (306.35 g/mol) is lower than the target compound, which likely has a higher mass due to the sulfonamide group .
- Applications : Common in drug discovery for serotonin receptor modulators .
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid
- Structure : Similar to 3-(1-Boc-4-piperidyloxy)benzoic acid but with a para-substituted oxy linkage.
- Key Differences :
Analogues with Heterocyclic Modifications
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid
- Structure : Incorporates a m-tolyl group on the piperidine ring and an acetic acid side chain.
- The m-tolyl group introduces steric hindrance, altering substrate selectivity .
- Applications : Explored in opioid receptor antagonists and anti-inflammatory agents .
4-(2'-N-BOC-Pyrrole)benzoic acid
Research Findings and Functional Insights
- Solubility : Sulfonamide-containing compounds (e.g., the target) exhibit higher aqueous solubility than ether-linked analogs due to increased polarity .
- Stability : Boc-protected piperidine derivatives show superior stability in acidic media compared to unprotected amines, critical for oral drug bioavailability .
- Bioactivity : Sulfonamide groups enhance binding to serine proteases, making the target compound more suitable for antiviral drug development than its ether-linked counterparts .
Biological Activity
4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid, a compound with the molecular formula C17H24N2O6S, is gaining attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a sulfonamide moiety attached to a benzoic acid backbone. This structural configuration is significant for its interaction with biological targets.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O6S |
| Molecular Weight | 372.45 g/mol |
| CAS Number | 1286274-79-0 |
| Solubility | Soluble in DMSO |
Research indicates that compounds similar to this compound can modulate various biological pathways, particularly those involved in protein degradation and cellular stress responses. Notably, benzoic acid derivatives have been shown to enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in cellular models .
In Vitro Studies
- Proteasome Activity : In a study evaluating benzoic acid derivatives, it was found that certain compounds could significantly enhance proteasomal chymotrypsin-like activity in human fibroblasts. The compound's ability to activate these pathways suggests potential applications in aging and neurodegenerative diseases .
- Cytotoxicity : The EtOAc extract containing various benzoic acid derivatives showed no cytotoxic effects at concentrations up to 10 μg/mL across multiple cell lines, including Hep-G2 and A2058, indicating a favorable safety profile for further development .
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on neurolysin and angiotensin-converting enzyme (ACE), which are critical in various physiological processes and disease states .
Case Studies
Case Study 1: Autophagy Induction
In human foreskin fibroblasts treated with extracts containing similar benzoic acid derivatives, significant enhancement of autophagic activity was observed. This was attributed to the activation of cathepsins B and L, which play crucial roles in lysosomal degradation processes .
Case Study 2: Targeted Protein Degradation
The compound is being explored as a potential rigid linker in PROTAC (Proteolysis Targeting Chimeras) development, which aims to selectively degrade target proteins implicated in diseases such as cancer . This application highlights its role in innovative therapeutic strategies.
Q & A
Basic Questions
Q. What are the key steps in synthesizing 4-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid?
- Methodology : The synthesis typically involves three stages:
- Sulfonamide Coupling : Reacting 4-aminopiperidine with a sulfonyl chloride derivative of benzoic acid.
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .
- Hydrolysis : If ester intermediates are formed (e.g., ethyl esters), hydrolysis with aqueous NaOH (5N) at room temperature for 24 hours yields the carboxylic acid .
- Key Reference : details ester hydrolysis and purification via acidification (HCl) to precipitate the product.
Q. What spectroscopic techniques are used to characterize this compound?
- 1H NMR : Peaks for the Boc group (δ ~1.4 ppm, singlet for tert-butyl), sulfonamide protons (δ ~7.5-8.1 ppm, aromatic protons), and piperidine backbone (δ ~2.3-3.5 ppm, multiplet) .
- IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O at ~1687 cm⁻¹ for carboxylic acid and ~1730 cm⁻¹ for Boc) and sulfonamide (S=O at ~1150-1350 cm⁻¹) .
- Elemental Analysis : Used to confirm purity (e.g., %C, %H, %N within 0.3% of theoretical values) .
Q. What solvents are optimal for dissolving this compound during experiments?
- Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) due to the compound’s limited solubility in water .
- Acidic Conditions : Trifluoroacetic acid (TFA) may be used for Boc deprotection but can dissolve the compound transiently .
Advanced Research Questions
Q. How can low yields during sulfonamide coupling be addressed?
- Activating Agents : Use carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt) to enhance coupling efficiency between the sulfonyl chloride and piperidine amine .
- Temperature Control : Maintain reaction temperatures below 0°C to minimize side reactions (e.g., sulfonate ester formation) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC can isolate the product from unreacted starting materials .
Q. How do conflicting NMR signals arise, and how can they be resolved?
- Source of Discrepancies : Rotamers from restricted rotation of the sulfonamide group or incomplete Boc deprotection can split signals .
- Resolution Strategies :
- 2D NMR : HSQC or COSY to assign overlapping proton signals .
- Variable Temperature NMR : Elevated temperatures (e.g., 50°C) may coalesce split peaks caused by rotamers .
- Validation : Compare observed data with computational predictions (e.g., DFT calculations for chemical shifts) .
Q. What stability challenges exist for the Boc-protected intermediate, and how are they mitigated?
- Acid Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA). Stability tests in DMSO-d₆ over 72 hours at 25°C show <5% degradation .
- Storage Recommendations : Store at -20°C under inert gas (argon) to prevent moisture-induced cleavage .
- Alternative Protecting Groups : For acid-sensitive downstream reactions, consider Fmoc (base-labile) or Alloc (palladium-catalyzed removal) .
Q. How can impurities from incomplete Boc deprotection be quantified?
- Analytical Methods :
- HPLC-MS : Monitor for residual Boc-protected species using a C18 column and acetonitrile/water gradient .
- TLC : Compare Rf values against a Boc-deprotected standard (silica gel, 10% methanol/DCM) .
- Process Optimization : Extend reaction time with TFA (e.g., 4 hours instead of 1 hour) or increase equivalents of deprotecting agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
